2,2-Dichloro-1-methyl-cyclopropanecarbonyl chloride

Description

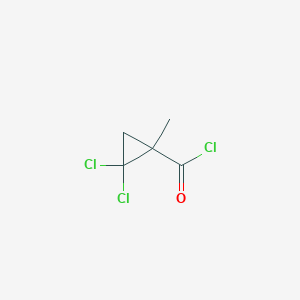

2,2-Dichloro-1-methyl-cyclopropanecarbonyl chloride is a cyclopropane derivative characterized by a strained three-membered ring system substituted with two chlorine atoms at the 2-position, a methyl group at the 1-position, and a reactive carbonyl chloride group. This compound is primarily utilized as a high-value intermediate in the synthesis of pharmaceuticals, agrochemicals (e.g., pesticides), and specialty chemicals . Its reactivity stems from the electron-withdrawing effects of the chlorine substituents and the inherent ring strain of the cyclopropane moiety, making it a critical building block for nucleophilic acyl substitution reactions.

Suppliers such as CymitQuimica offer this compound at a premium price (€684.00 per gram), reflecting its specialized role in research and industrial applications .

Properties

IUPAC Name |

2,2-dichloro-1-methylcyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl3O/c1-4(3(6)9)2-5(4,7)8/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVFGQDYJGWIJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1(Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30374185 | |

| Record name | 2,2-Dichloro-1-methyl-cyclopropanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56447-09-7 | |

| Record name | 2,2-Dichloro-1-methyl-cyclopropanecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30374185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 56447-09-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2,2-Dichloro-1-methyl-cyclopropanecarbonyl chloride is a synthetic compound with notable biological activities, particularly in antimicrobial and anticancer research. Its unique cyclopropane structure, along with the presence of dichloro and carbonyl functional groups, contributes to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHClO

- Molecular Weight : 177.01 g/mol

The compound features a cyclopropane ring that is substituted with two chlorine atoms and a carbonyl chloride group, which enhances its electrophilic character, making it a candidate for various chemical reactions and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with cellular components. Potential mechanisms include:

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or inhibit key enzymatic pathways, leading to cell death.

- Anticancer Properties : It could interfere with cancer cell proliferation by inducing apoptosis or inhibiting mitotic processes.

Antimicrobial Effects

Research has shown that this compound exhibits significant antimicrobial properties. A study conducted by Benchchem indicated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 20 | 16 µg/mL |

| Pseudomonas aeruginosa | 18 | 32 µg/mL |

Anticancer Activity

In vitro studies on cancer cell lines have demonstrated that this compound can induce cytotoxic effects. For instance, research published in the Royal Society of Chemistry highlighted its potential in inhibiting the growth of specific cancer cells through modulation of apoptotic pathways .

| Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |

| MCF-7 (breast cancer) | 3.5 | Cell cycle arrest at G2/M phase |

| A549 (lung cancer) | 4.0 | Inhibition of mitochondrial function |

Case Studies

- Antimicrobial Study : A series of experiments conducted on a range of bacterial pathogens revealed that the compound effectively inhibited growth at concentrations as low as 16 µg/mL for E. coli. This suggests its potential as a lead compound for developing new antibiotics.

- Cancer Research : A study focusing on the effects of this compound on HeLa cells showed that treatment resulted in significant apoptosis as evidenced by increased caspase activity and morphological changes in the cells. The IC50 value was determined to be approximately 5 µM, indicating strong efficacy against cervical cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 2,2-Dichloro-1-methylcyclopropanecarboxylate

CAS : 1447-13-8

Structure : Shares the same cyclopropane backbone with 2,2-dichloro and 1-methyl substituents but replaces the carbonyl chloride with a methyl ester group.

Reactivity : The ester group significantly reduces electrophilicity compared to the acyl chloride, making it less reactive toward nucleophiles like amines or alcohols.

Applications : Used exclusively for laboratory research, emphasizing stability over reactivity .

Methallyl Chloride (3-Chloro-2-methyl-1-propene)

CAS : 563-47-3

Structure : An allylic chloride with a linear structure (CH₂=C(CH₃)CH₂Cl), lacking the cyclopropane ring and carbonyl functionality.

Reactivity : The allylic chloride undergoes elimination or polymerization reactions rather than nucleophilic substitution, due to the stability of the allyl carbocation.

Applications : Primarily used in polymer chemistry and as a precursor for methallyl alcohol synthesis .

Triazole Fungicides (Etaconazole and Propiconazole)

Structures: Feature dichlorophenyl and triazole groups attached to dioxolane or tetrahydrofuran rings. Reactivity: Function as sterol biosynthesis inhibitors in fungi, leveraging triazole groups to bind cytochrome P450 enzymes. Applications: Commercial pesticides, contrasting with 2,2-dichloro-1-methyl-cyclopropanecarbonyl chloride’s role as a synthetic intermediate .

Data Table: Comparative Analysis

Research Findings and Discussion

- Reactivity and Stability : The cyclopropane ring in this compound introduces significant ring strain, enhancing the electrophilicity of the carbonyl chloride. This contrasts with Methallyl chloride, where allylic stabilization reduces electrophilic character .

- Structural Impact on Application : While triazole fungicides (e.g., Etaconazole) incorporate chlorine for bioactivity, the dichloro substituents in the target compound primarily enhance electrophilicity for synthetic applications .

- Market Positioning : The high cost of this compound reflects its niche role in synthesizing advanced intermediates, unlike commodity chemicals like Methallyl chloride .

Preparation Methods

Chlorination of α-Ethanoyl-γ-butyrolactone (Chlorination I)

- Raw materials: α-ethanoyl-γ-butyrolactone and sulfuryl chloride (SO2Cl2)

- Conditions: Solvent-free system, temperature controlled below 30°C

- Process: Sulfuryl chloride is added dropwise to α-ethanoyl-γ-butyrolactone at 0°C with stirring, resulting in α-chloro-α'-ethanoyl-γ-butyrolactone with near quantitative yield (100%) and high purity (~99.5%)

- Byproducts: Hydrogen chloride and sulfur dioxide gases are removed under reduced pressure

Ring-Opening Reaction

- Reagents: α-chloro-α'-ethanoyl-γ-butyrolactone, glacial acetic acid, and concentrated hydrochloric acid

- Conditions: Heated to 70°C, slow addition of HCl to control gas evolution, reaction time about 3 hours

- Outcome: Formation of 3,5-dichloro-2-pentanone with ~88.5% yield after extraction and washing

Ring-Closure Reaction (Cyclopropane Formation)

- Reagents: 3,5-dichloro-2-pentanone, aqueous sodium hydroxide (23 wt%), tetrabutylammonium bromide as phase-transfer catalyst

- Conditions: Temperature maintained below 40°C, reaction time 2 hours

- Outcome: Formation of chloro-1'-acetylcyclopropane intermediate with ~80% yield

Final Chlorination (Chlorination II)

- Reagents: Chloro-1'-acetylcyclopropane, sulfuryl chloride

- Conditions: Temperature controlled between 10-30°C, reaction time 4 hours

- Outcome: Target product 2,2-dichloro-1-methyl-cyclopropanecarbonyl chloride obtained with ~71.1% yield and purity of 95.1% after washing and distillation

Reaction Scheme Summary

| Step | Reaction Type | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Chlorination I | α-ethanoyl-γ-butyrolactone, SO2Cl2 | 0-30°C, solvent-free | 100 | High purity crude product |

| 2 | Ring-opening | α-chloro-α'-ethanoyl-γ-butyrolactone, AcOH, HCl | 70°C, 3 h | 88.5 | Extraction and washing steps |

| 3 | Ring-closure (Cyclization) | 3,5-dichloro-2-pentanone, NaOH, TBAB | <40°C, 2 h | 80 | Phase-transfer catalysis |

| 4 | Chlorination II | Chloro-1'-acetylcyclopropane, SO2Cl2 | 10-30°C, 4 h | 71.1 | Final product isolation |

Alternative Preparation Method Using Phosphorus Trichloride

While the above method uses sulfuryl chloride, an alternative environmentally friendly method involves the use of phosphorus trichloride (PCl3) as the acylating agent in organic solvent media. This method is especially noted for preparing related cyclopropane carbonyl chlorides with high purity and reduced waste.

Process Description

- Raw materials: Corresponding cyclopropane carboxylic acid (time acid), phosphorus trichloride, titanic acid ester catalyst, organic solvent (e.g., toluene)

- Reaction conditions: Heated at 60-75°C for 3-4 hours under stirring

- Separation: After reaction, the mixture separates into an upper layer containing the acyl chloride product and a lower layer of phosphorous acid byproduct

- Purification: Phosphorous acid is removed by thermal or refrigerated separation and solvent extraction; the organic solvent is distilled off to isolate the pure acyl chloride product

Advantages

- High product purity (~98%)

- No generation of harmful waste gases (e.g., HCl, SO2)

- Byproduct phosphorous acid can be recovered and sold, improving economic and environmental profiles

- Simple and scalable for industrial production

Comparative Data Table: Sulfuryl Chloride vs. Phosphorus Trichloride Method

| Feature | Sulfuryl Chloride Method | Phosphorus Trichloride Method |

|---|---|---|

| Reaction temperature | 0-70°C (multiple steps) | 60-75°C |

| Reaction time | Several steps totaling ~10+ hours | 3-4 hours |

| Yield of final product | ~71% | ~98% |

| Purity of product | ~95% | ~98% |

| Byproducts | HCl, SO2 gases (environmental concern) | Phosphorous acid (recoverable, sellable) |

| Environmental impact | High due to waste gases and neutralization | Low, no harmful gases, recyclable byproducts |

| Industrial scalability | Established, but complex due to multiple steps | Simple, fewer steps, better scalability |

Research Findings and Notes

- The sulfuryl chloride method is classical and well-documented for cyclopropanecarbonyl chlorides, relying on careful temperature control and phase-transfer catalysis for cyclization.

- The phosphorus trichloride method represents a modern, greener alternative with fewer environmental concerns and higher purity products.

- Both methods require careful handling of corrosive reagents and gases, as well as efficient separation and purification steps.

- The choice of organic solvent (e.g., toluene) and catalyst (e.g., titanic acid ester) in the phosphorus trichloride method is critical for reaction efficiency and product quality.

- The phosphorus trichloride method's byproduct phosphorous acid can be isolated and sold, adding economic value and reducing waste disposal costs.

Q & A

Basic Questions

Q. What are the optimal synthetic conditions for achieving high yield and purity of 2,2-Dichloro-1-methyl-cyclopropanecarbonyl chloride?

- Methodological Answer : The synthesis should prioritize controlled reaction parameters, such as low temperatures (0–5°C) to mitigate exothermic side reactions. Anhydrous conditions and inert atmospheres (e.g., nitrogen or argon) are critical to prevent hydrolysis of the acyl chloride group. Catalytic agents like Lewis acids (e.g., AlCl₃) may enhance cyclopropane ring formation. Purification via fractional distillation under reduced pressure or preparative HPLC can isolate the compound from byproducts like dichlorinated alkanes. Monitoring reaction progress via thin-layer chromatography (TLC) with UV visualization is advised .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The cyclopropane ring protons (δ 1.2–2.5 ppm) and carbonyl carbon (δ ~170 ppm) are diagnostic. Splitting patterns reveal stereochemical constraints.

- IR Spectroscopy : Strong absorption at ~1800 cm⁻¹ confirms the carbonyl chloride group.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M]⁺ at m/z 195) and fragment patterns (e.g., loss of Cl⁻) validate the structure.

- Elemental Analysis : Quantifies chlorine content to confirm stoichiometry .

Q. What are the recommended handling and storage protocols to ensure compound stability?

- Methodological Answer : Store in airtight, moisture-resistant containers under inert gas (argon) at –20°C. Use glassware dried at 120°C to prevent hydrolysis. Handle in a fume hood with PPE: nitrile gloves, splash goggles, and flame-resistant lab coats. Static discharge risks require grounded equipment and conductive containers .

Advanced Research Questions

Q. How does the cyclopropane ring’s strain influence reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The ring’s angle strain (≈60°) increases electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies under varying temperatures (25–60°C) and solvents (e.g., THF vs. DCM) can quantify activation energy differences. Computational models (DFT) predict transition states, while X-ray crystallography of intermediates reveals steric effects .

Q. What computational strategies predict the compound’s behavior in multi-step synthetic pathways?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electronic properties (e.g., LUMO maps) to identify reactive sites.

- Molecular Dynamics (MD) : Simulates solvent interactions and diffusion-controlled reactions.

- QSPR/Neural Networks : Predicts physicochemical properties (e.g., logP, solubility) from structural descriptors. Tools like CC-DPS integrate these methods for reaction optimization .

Q. How can this compound serve as an intermediate in synthesizing bioactive molecules?

- Methodological Answer : Its acyl chloride group enables efficient coupling with amines to form amides (e.g., prodrug candidates) or with alcohols for ester prodrugs. For example, reacting with chiral amines under Schotten-Baumann conditions yields cyclopropane-containing peptidomimetics. Biological assays (e.g., enzyme inhibition) validate target engagement, while metabolic stability studies (e.g., liver microsomes) guide structural modifications .

Data Contradictions and Validation

- Stereochemical Outcomes : highlights asymmetric synthesis for specific configurations, but conflicting reports on cyclopropane ring stability under basic conditions require validation via kinetic resolution experiments.

- Safety Data : While SDS from BLD Pharmatech () and 1-chlorocyclopropane derivatives () recommend inert storage, discrepancies in flammability ratings (e.g., H225 in ) suggest context-dependent hazards. Empirical flash-point testing (e.g., Pensky-Martens) is advised for risk mitigation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.